3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2.ClH/c4-5-1-2-7-3(5)6;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPARMKLAMASCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481412 | |

| Record name | 3-Aminooxazolidin-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5567-67-9 | |

| Record name | 3-Aminooxazolidin-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-amino-2-oxazolidone hydrochloride chemical properties

An In-depth Technical Guide to 3-Amino-2-oxazolidone and its Hydrochloride Salt: Properties, Synthesis, and Applications in Drug Development

Abstract

3-Amino-2-oxazolidone, and by extension its hydrochloride salt, is a pivotal heterocyclic compound that serves as a versatile building block in modern medicinal chemistry. While widely recognized as the principal tissue-bound metabolite of the nitrofuran antibiotic furazolidone, its intrinsic value as a synthetic precursor is increasingly appreciated by researchers in drug development. The unique structural motif of the oxazolidinone ring, combined with a reactive primary amino group, provides a scaffold for the synthesis of a diverse range of biologically active molecules. This guide offers a comprehensive technical overview of the chemical properties, synthesis, and key applications of 3-amino-2-oxazolidone and its hydrochloride salt, with a focus on its role in the development of novel therapeutic agents, including the renowned oxazolidinone class of antibiotics.

Chemical Identity and Nomenclature

The unambiguous identification of 3-amino-2-oxazolidone is fundamental for all research and development activities. The compound is most commonly handled and referenced in its free base form. The hydrochloride salt is prepared by treating the free base with hydrochloric acid, a standard procedure to enhance stability and aqueous solubility for certain applications.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 3-amino-1,3-oxazolidin-2-one[1] |

| Common Synonyms | AOZ, 3-Amino-2-oxazolidone[2][3] |

| CAS Number | 80-65-9 (Free Base)[1][3] |

| Molecular Formula | C₃H₆N₂O₂ (Free Base)[1][3] |

| Molecular Formula | C₃H₇ClN₂O₂ (Hydrochloride Salt) |

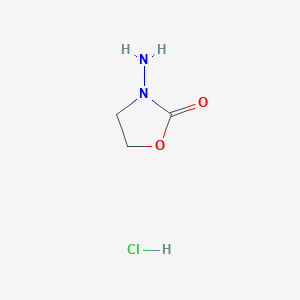

Below are the chemical structures of the free base and its corresponding hydrochloride salt.

Caption: Chemical structures of 3-amino-2-oxazolidone and its hydrochloride salt.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry.

Table 2: Physicochemical Properties

| Property | Value (Free Base unless specified) | Source(s) |

|---|---|---|

| Molecular Weight | 102.09 g/mol | [1][2] |

| Molecular Weight (HCl Salt) | 138.55 g/mol | (Calculated) |

| Appearance | White to off-white or light yellow solid/crystal/powder | [3][4][5] |

| Melting Point | 66.0 to 70.0 °C | [4] |

| Solubility | Soluble in DMSO (25 mg/mL), water, and various organic solvents | [2][6] |

| Topological Polar Surface Area | 55.6 Ų | [1] |

| XLogP3 | -0.8 |[1] |

Spectroscopic Profile

Structural elucidation and confirmation are achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methylene groups (-CH₂-) of the oxazolidinone ring. Typically, these appear as triplets. The protons of the primary amino group (-NH₂) will also be present.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon (C=O) of the lactam ring, as well as for the two methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic carbamate is a defining feature. N-H stretching bands for the amino group will also be prominent.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak [M+] corresponding to the molecular weight of the compound. For the free base, this would be at an m/z of approximately 102.[5]

Synthesis and Purification

The synthesis of 3-amino-2-oxazolidone is well-documented, with several viable routes. A common and efficient laboratory-scale method involves the cyclization of 2-hydrazinoethanol with a carbonylating agent like diethyl carbonate. This approach is favored for its use of relatively safe and commercially available starting materials.

Synthetic Workflow

The logical progression from starting materials to the final purified product is illustrated below. This self-validating workflow includes in-process checks and final characterization to ensure both identity and purity.

Caption: General experimental workflow for the synthesis of 3-amino-2-oxazolidone.

Detailed Experimental Protocol (Synthesis of Free Base)

This protocol is adapted from established literature procedures.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydrazinoethanol (1.0 eq.), diethyl carbonate (1.0 eq.), and a catalytic amount of sodium methoxide.

-

Reflux: Heat the mixture to reflux and maintain for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. A solid precipitate should form.

-

Filtration: Collect the crude solid product by vacuum filtration and wash with a cold solvent to remove residual starting materials.

-

Purification: Purify the crude product by recrystallization from absolute ethanol to yield pure 3-amino-2-oxazolidone as a white solid.

-

Drying: Dry the purified crystals under vacuum.

Preparation of the Hydrochloride Salt

-

Dissolve the purified 3-amino-2-oxazolidone free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the salt by filtration, wash with cold solvent, and dry under vacuum.

Relevance and Applications in Drug Development

The 3-amino-2-oxazolidone scaffold is of significant interest to drug development professionals due to its presence in a clinically important class of antibiotics and its utility as a versatile chemical intermediate.

The Oxazolidinone Pharmacophore in Antibiotics

The oxazolidinone ring is the core structural feature of a critical class of antibiotics that includes Linezolid, the first member approved for clinical use.[7][8] These drugs are particularly valuable for their activity against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7][8]

Mechanism of Action: Oxazolidinones possess a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis.[9][10] They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the crucial N-formylmethionyl-tRNA-ribosome-mRNA initiation complex.[8][10] This early-stage inhibition is distinct from most other protein synthesis inhibitors, which minimizes the potential for cross-resistance.[11]

Caption: Mechanism of action of oxazolidinone antibiotics.

Role as a Key Intermediate and Building Block

The primary amino group on the 3-amino-2-oxazolidone ring serves as a reactive handle for a wide array of chemical transformations.[12] This makes it a valuable starting material for synthesizing novel pharmaceutical intermediates. Research has shown that derivatives created via condensation reactions with various aldehydes can produce hydrazones with potent biological activities.[12] These activities include:

-

Monoamine Oxidase (MAO) Inhibition: For potential use in treating neurological disorders.[12]

-

Antihypertensive Agents: For cardiovascular applications.[12]

-

Quorum-Sensing Inhibitors: As a strategy to combat bacterial virulence and biofilm formation in pathogens like Pseudomonas aeruginosa.[13]

Significance as a Metabolite (AOZ)

3-Amino-2-oxazolidinone (AOZ) is the primary, tissue-bound metabolite of the nitrofuran antibiotic Furazolidone.[2][5][14] Because of concerns about the potential carcinogenicity of nitrofuran residues, the use of Furazolidone in food-producing animals is banned in many regions. Consequently, highly sensitive analytical methods are employed to detect AOZ in food products of animal origin as an indicator of illegal furazolidone use.[15]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory when handling 3-amino-2-oxazolidone and its salts.

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][16]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][16]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][17]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4][18]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16][18]

-

Hygiene: Wash hands thoroughly after handling.[16] Avoid contact with skin and eyes.[18]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

-

For long-term stability, especially in solution, storage at 4°C and protection from light is recommended.[2]

Conclusion

3-Amino-2-oxazolidone hydrochloride is more than just a chemical intermediate; it is a cornerstone of the oxazolidinone scaffold that has led to life-saving antibiotics. Its well-defined chemical properties, accessible synthesis, and reactive nature make it an invaluable tool for researchers and scientists in drug development. From its critical role in the mechanism of action of Linezolid to its use as a starting point for novel therapeutics and its importance in food safety monitoring, 3-amino-2-oxazolidone continues to be a compound of high scientific and commercial interest.

References

-

3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 . PubChem, National Institutes of Health. [Link]

-

3-Amino-2-oxazolidinone-d4 | C3H6N2O2 | CID 44118735 . PubChem, National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 . PubMed, National Institutes of Health. [Link]

-

3-Amino-2-oxazolidinone . SIELC Technologies. [Link]

-

A new and alternate synthesis of Linezolid: An antibacterial agent . Der Pharma Chemica. [Link]

-

The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria . PubMed, National Institutes of Health. [Link]

-

A facile synthesis of the oxazolidinone antibacterial agent linezolid . ResearchGate. [Link]

-

Synthesis and antibacterial evaluation of oxazolidin-2-ones structurally related to linezolid . ResearchGate. [Link]

-

The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria . PMC, National Institutes of Health. [Link]

Sources

- 1. 3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Aminooxazolidin-2-one | 80-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 3-AMINO-2-OXAZOLIDINONE | 80-65-9 [chemicalbook.com]

- 6. CAS 80-65-9: 3-Amino-2-oxazolidinone | CymitQuimica [cymitquimica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Amino-2-oxazolidinone | CAS 80-65-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lgcstandards.com [lgcstandards.com]

- 17. 3-Amino-2-oxazolidinone-d4 | C3H6N2O2 | CID 44118735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-AMINO-2-OXAZOLIDINONE - Safety Data Sheet [chemicalbook.com]

Biological Activity of 3-Amino-2-Oxazolidone and Its Derivatives: A Technical Guide

Executive Summary

3-Amino-2-oxazolidone (AOZ) represents a chemical paradox in drug development. Historically known primarily as the persistent, toxic metabolite of the nitrofuran antibiotic Furazolidone, it has long been a marker for veterinary drug abuse due to its mutagenic potential and tissue-binding properties. However, recent medicinal chemistry (2020–2024) has repurposed the 3-amino-2-oxazolidone scaffold, revealing its potential as a Quorum Sensing Inhibitor (QSI) against multidrug-resistant Pseudomonas aeruginosa.

This guide analyzes the dual nature of AOZ—as a toxicological hazard and a therapeutic scaffold—providing the mechanistic insights and protocols necessary for researchers to navigate its biological activity.

Part 1: The Pharmacophore & Toxicology

Structure-Activity Relationship (SAR)

The biological activity of AOZ hinges on the N3-substituent of the oxazolidinone ring. It is critical to distinguish between N-aryl oxazolidinones (like Linezolid) and N-amino oxazolidinones (like AOZ).

| Feature | N-Aryl Oxazolidinones (e.g., Linezolid) | N-Amino Oxazolidinones (e.g., AOZ) |

| Structure | Aryl group at N3 position | Free amino (-NH2) or hydrazide group at N3 |

| Primary Target | Bacterial 23S rRNA (50S subunit) | Monoamine Oxidase (MAO); DNA; Quorum Sensing Receptors |

| Mechanism | Protein synthesis inhibition | Irreversible FAD binding; DNA adduct formation |

| Toxicity | Myelosuppression (reversible) | Genotoxicity, Carcinogenicity, "Cheese Effect" |

Mechanism of Toxicity: The Hydrazine Factor

AOZ acts as a hydrazine precursor. Its toxicity profile is driven by two main mechanisms:[1]

-

Irreversible MAO Inhibition: AOZ functions as a potent monoamine oxidase (MAO) inhibitor. The free amino group reacts with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme.[] This formation of a covalent adduct permanently inactivates the enzyme, leading to the accumulation of neurotransmitters and tyramine (hypertensive crisis).

-

Protein Binding (Tissue Bound Residues): Unlike parent nitrofurans, which have short half-lives, AOZ persists for weeks in tissue. The free amine moiety forms stable covalent bonds with cellular proteins. This "tissue-bound" state renders it undetectable by standard extraction until acid hydrolysis releases it.

Part 2: Emerging Therapeutic Potential (Quorum Sensing)[3][4][5]

Recent studies have identified AOZ derivatives as potent inhibitors of the las and rhl quorum sensing systems in P. aeruginosa. Unlike traditional antibiotics that kill bacteria (imposing selective pressure), these derivatives attenuate virulence without affecting growth.

-

Mechanism: Competitive binding to the LasR receptor.

-

Key Derivative: N-(3-cyclobutyl lactone)-4-nitrobenzobutyramide and related Schiff bases of AOZ.

-

Outcome: Significant reduction in biofilm formation and virulence factor production (pyocyanin, elastase).[3][4][5]

Part 3: Visualizing the Pathway

The following diagram illustrates the metabolic fate of Furazolidone into AOZ, its protein binding, and the analytical release mechanism.

Caption: Figure 1. Metabolic pathway of Furazolidone to AOZ and the analytical workflow for its detection.

Part 4: Experimental Protocols

Protocol: Detection of Protein-Bound AOZ Residues

Rationale: This protocol uses acid hydrolysis to break the protein-AOZ bond and simultaneous derivatization with 2-nitrobenzaldehyde (2-NBA) to prevent the released AOZ from degrading or re-binding.

Reagents:

-

0.1 M HCl

-

2-Nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)

-

Ethyl Acetate (LC-MS grade)

-

Internal Standard: AOZ-d4[6]

Workflow:

-

Homogenization: Weigh 1.0 g of tissue sample into a centrifuge tube.

-

Hydrolysis/Derivatization: Add 4 mL of 0.1 M HCl and 100 µL of 2-NBA solution. Add internal standard (AOZ-d4).

-

Incubation: Vortex and incubate at 37°C for 16 hours in a water bath. Critical Step: Do not shorten this time; complete hydrolysis is rate-limiting.

-

Neutralization: Adjust pH to 7.4 ± 0.2 using 1 M K2HPO4 or NaOH.

-

Extraction: Add 5 mL ethyl acetate, vortex for 1 min, and centrifuge at 3000g for 10 min.

-

Concentration: Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 50:50 Methanol/Water for LC-MS/MS analysis.

Protocol: Synthesis of AOZ-Schiff Base Derivatives (Antimicrobial)

Rationale: To explore the antimicrobial potential, the free amino group is modified to form a Schiff base, reducing hydrazine toxicity while retaining the pharmacophore.

Workflow:

-

Reactants: Dissolve 3-amino-2-oxazolidone (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add equimolar amount of the appropriate aromatic aldehyde (e.g., 5-nitro-2-furaldehyde for historical reference, or substituted benzaldehydes for novel QSIs).

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

-

Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

Part 5: Biological Activity Data Summary[8]

The following table summarizes the activity spectrum of AOZ and its key derivatives.

| Compound Class | Specific Example | Biological Activity | Mechanism | Key Reference |

| Metabolite | Free AOZ | Toxic/Mutagenic | DNA Adducts / MAO Inhibition | [1] |

| Derivative | NPAOZ (2-NP-AOZ) | Analytical Marker | Stable derivative for MS detection | [2] |

| Novel Drug | YXL-13 (AOZ Derivative) | Anti-Virulence | Quorum Sensing Inhibition (LasR) | [3] |

| Antibiotic | Furazolidone | Antimicrobial | DNA damage (via nitro reduction) | [1] |

References

-

Genotoxicity of furazolidone and the free form of the metabolite: 3-amino-2-oxazolidone . ResearchGate. [Link]

-

Detecting nitrofuran metabolites in animal products using LC/MS/MS . Spectroscopy Europe. [Link]

-

Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 . European Journal of Medicinal Chemistry. [Link]

-

Inhibition of monoamine oxidase by 3-amino-2-oxazolidinone and 2-hydroxy-ethylhydrazine . Experientia. [Link]

-

Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry . USDA Food Safety and Inspection Service. [Link]

Sources

- 1. Covalent binding of xenobiotics to specific proteins in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multifaceted quorum-sensing inhibiting activity of 3-(Benzo[d][1,3]dioxol-4-yl)oxazolidin-2-one mitigates Pseudomonas aeruginosa virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Amino-2-oxazolidinone and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Clarifying the Identity and Significance of a Versatile Heterocycle

In the landscape of pharmaceutical sciences, precision in chemical identity is paramount. This guide focuses on 3-amino-2-oxazolidinone (CAS Number: 80-65-9), a heterocyclic compound of significant interest, and its hydrochloride salt. It is crucial to distinguish this molecule from structurally similar but functionally distinct compounds. Notably, 3-amino-2-oxazolidinone is sometimes mistaken for D-cycloserine (CAS 68-41-7), an antibiotic also known as (R)-4-amino-3-isoxazolidone. The subject of this guide, 3-amino-2-oxazolidinone, commonly abbreviated as AOZ, is primarily recognized as a key metabolite of the nitrofuran antibiotic, furazolidone.[1] Its detection in food products of animal origin serves as a marker for the illicit use of furazolidone.[2]

Beyond its role as a metabolite, 3-amino-2-oxazolidinone is a valuable and versatile building block in synthetic chemistry.[3] The presence of a primary amino group on the oxazolidinone ring offers a reactive site for a multitude of chemical transformations, enabling the synthesis of a diverse range of derivatives.[3] This has led to its exploration in the development of novel therapeutic agents, including potential antihypertensive, monoamine oxidase (MAO) inhibitory, and quorum-sensing inhibitory compounds.[2][4]

This technical guide provides a comprehensive overview of 3-amino-2-oxazolidinone and its hydrochloride salt, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide detailed synthesis protocols, explore its applications in drug discovery, and offer insights into its analytical characterization.

I. Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-amino-2-oxazolidinone and its hydrochloride salt is fundamental for its application in research and development.

3-Amino-2-oxazolidinone (Free Base)

3-Amino-2-oxazolidinone is a white to off-white solid.[5] Its core structure consists of a five-membered oxazolidinone ring with an amino group attached to the nitrogen atom at position 3.

Table 1: Physicochemical Properties of 3-Amino-2-oxazolidinone

| Property | Value | Source |

| CAS Number | 80-65-9 | [6] |

| Molecular Formula | C₃H₆N₂O₂ | [6] |

| Molecular Weight | 102.09 g/mol | [6] |

| Melting Point | 65-67 °C | [7] |

| Boiling Point | 135 °C at 0.7 Torr | [7] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in water. | [5][7] |

| pKa | 3.24 ± 0.20 (Predicted) | [7] |

3-Amino-2-oxazolidinone Hydrochloride

The hydrochloride salt of 3-amino-2-oxazolidinone is formed by the reaction of the free base with hydrochloric acid. This salt form is expected to exhibit enhanced aqueous solubility and potentially greater stability compared to the free base, which is a common strategy employed in drug development to improve a compound's biopharmaceutical properties. While specific experimental data for the hydrochloride salt is not extensively published, its properties can be inferred from the general characteristics of amine hydrochlorides. The protonation of the primary amino group leads to the formation of an ammonium salt, which is typically a crystalline solid with a higher melting point and increased polarity.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-amino-2-oxazolidinone.

Table 2: Spectroscopic Data for 3-Amino-2-oxazolidinone

| Technique | Key Findings | Source |

| ¹H NMR | (400 MHz, D₂O) δ ppm: 4.33 (2H, t, J = 8.0 Hz), 3.94 (2H, s), 3.70 (2H, t, J = 4.0 Hz). This provides information about the proton environment in the molecule. | [7] |

| ¹³C NMR | Shows the number and types of carbon atoms present. | [6] |

| Mass Spectrometry (MS) | EI-MS (m/z): 103.1 [M + H]⁺. This determines the molecular weight and fragmentation pattern. | [7] |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups, such as the carbonyl (C=O) of the oxazolidinone ring and the N-H bonds of the amino group. | [6] |

For the hydrochloride salt, shifts in the NMR and IR spectra would be expected due to the protonation of the amino group. In the ¹H NMR, the protons adjacent to the amino group would likely show a downfield shift. In the IR spectrum, the N-H stretching vibrations would be altered, and new bands corresponding to the ammonium salt would appear.

II. Synthesis and Purification

The synthesis of 3-amino-2-oxazolidinone is well-documented, with the most common route involving the cyclization of 2-hydrazinoethanol with a carbonyl source.

Synthesis of 3-Amino-2-oxazolidinone (Free Base)

A general and efficient procedure for the synthesis of 3-amino-2-oxazolidinone involves the reaction of 2-hydrazinoethanol with diethyl carbonate in the presence of a base.[7]

Experimental Protocol: Synthesis of 3-Amino-2-oxazolidinone

Materials:

-

2-Hydrazinoethanol

-

Diethyl carbonate

-

Sodium methoxide

-

Ethanol

-

Methanol

-

Dichloromethane

Procedure:

-

To a 100 mL three-necked flask, add 15.2 g (0.2 mol) of 2-hydrazinoethanol, 31.0 g (0.2 mol) of diethyl carbonate, and 3.0 g (57 mmol) of sodium methoxide.[7]

-

Heat the mixture to reflux and maintain for 4 hours.[7]

-

Upon completion of the reaction, cool the reaction mixture. A solid precipitate should form.

-

Collect the solid by vacuum filtration and dry.

-

Remove the solvent from the mother liquor by distillation.

-

Purify the crude product by column chromatography using a methanol/dichloromethane (1:20, v/v) eluent.[7]

-

Recrystallize the resulting white solid from ethanol to yield pure 3-amino-2-oxazolidinone (yield ~75%).[7]

Causality Behind Experimental Choices:

-

Reflux: Heating the reaction mixture to its boiling point increases the reaction rate, ensuring the cyclization proceeds to completion in a reasonable timeframe.

-

Sodium Methoxide: This strong base acts as a catalyst, facilitating the deprotonation of the hydroxyl group of 2-hydrazinoethanol, which then attacks the carbonyl carbon of diethyl carbonate.

-

Column Chromatography and Recrystallization: These are standard purification techniques to remove unreacted starting materials and byproducts, ensuring a high purity of the final product.

Diagram: Synthesis Workflow of 3-Amino-2-oxazolidinone

Caption: Workflow for the synthesis and purification of 3-amino-2-oxazolidinone.

Synthesis of 3-Amino-2-oxazolidinone Hydrochloride

Conceptual Protocol: Preparation of 3-Amino-2-oxazolidinone Hydrochloride

Materials:

-

3-Amino-2-oxazolidinone (free base)

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether or dioxane)

Procedure:

-

Dissolve the purified 3-amino-2-oxazolidinone in a minimal amount of anhydrous diethyl ether.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the introduction of water, which can affect the crystallinity and stability of the hydrochloride salt.

-

Precipitation: The hydrochloride salt is significantly more polar than the free base and thus less soluble in non-polar organic solvents like diethyl ether, leading to its precipitation.

III. Applications in Drug Development

The 3-amino-2-oxazolidinone scaffold is a valuable starting point for the synthesis of various biologically active molecules.

Precursor for Novel Therapeutic Agents

The primary amino group of 3-amino-2-oxazolidinone serves as a convenient handle for derivatization. Condensation reactions with aldehydes and ketones lead to the formation of hydrazones, which have been investigated for a range of therapeutic applications.

-

Antihypertensive and MAO Inhibitory Activity: Condensation products of 3-amino-2-oxazolidinone with substituted aldehydes have shown potential as antihypertensive and monoamine oxidase (MAO) inhibitory agents.[2] MAO is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for depression and other neurological disorders.

-

Quorum-Sensing Inhibitors: Derivatives of 3-amino-2-oxazolidinone have been designed and synthesized as potent inhibitors of quorum sensing in Pseudomonas aeruginosa.[4] Quorum sensing is a bacterial communication system that regulates virulence and biofilm formation, making its inhibition a promising anti-infective strategy.

Diagram: Derivatization of 3-Amino-2-oxazolidinone for Drug Discovery

Caption: Synthetic utility of 3-amino-2-oxazolidinone in drug discovery.

IV. Analytical Methodologies

Accurate and reliable analytical methods are crucial for the quantification and characterization of 3-amino-2-oxazolidinone, particularly in complex matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a commonly used technique for the analysis of 3-amino-2-oxazolidinone.

Conceptual HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid).[8]

-

Detection: UV detection at an appropriate wavelength.

-

Sample Preparation: For complex matrices like biological tissues, sample preparation typically involves homogenization, extraction, and potentially a derivatization step to enhance chromatographic properties.

V. Safety and Handling

3-Amino-2-oxazolidinone and its derivatives should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2]

VI. Conclusion

3-Amino-2-oxazolidinone (CAS 80-65-9) is a versatile heterocyclic compound with significant relevance in both analytical chemistry, as a metabolite of furazolidone, and in medicinal chemistry as a synthetic building block. This guide has provided a comprehensive technical overview of its properties, synthesis, and applications, with a particular focus on its utility for researchers in drug development. The straightforward preparation of its hydrochloride salt further enhances its potential for use in pharmaceutical formulations. As the quest for novel therapeutic agents continues, the strategic derivatization of the 3-amino-2-oxazolidinone scaffold holds considerable promise for the discovery of new drugs with diverse biological activities.

VII. References

-

PubChem. 3-Amino-2-oxazolidinone. [Link]

-

SIELC Technologies. 3-Amino-2-oxazolidinone. [Link]

-

PubMed. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. [Link]

-

KiloMentor. Preparation of Pharmaceutical Salts. [Link]

-

ResearchGate. How to convert amino acid to its hydrochloride? [Link]

-

YouTube. Amine and HCl - salt formation reaction. [Link]

-

Arctom. CAS NO. 80-65-9 | 3-Amino-2-oxazolidinone | Catalog HY-W012982. [Link]

-

PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]

Sources

- 1. 3-Amino-2-oxazolidinone | CAS 80-65-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 80-65-9: 3-Amino-2-oxazolidinone | CymitQuimica [cymitquimica.com]

- 6. 3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-AMINO-2-OXAZOLIDINONE CAS#: 80-65-9 [m.chemicalbook.com]

- 8. 3-Amino-2-oxazolidinone-d4 | C3H6N2O2 | CID 44118735 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synonyms for 3-amino-2-oxazolidone (AOZ)

An In-Depth Technical Guide to 3-amino-2-oxazolidone (AOZ): Nomenclature, Significance, and Analytical Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-2-oxazolidone (AOZ) is a heterocyclic organic compound of significant interest in both regulatory science and medicinal chemistry. Its prominence stems from a dual role: it is the primary tissue-bound metabolite of the banned nitrofuran antibiotic furazolidone, making its detection a critical endpoint for global food safety monitoring.[1][2][3] Concurrently, its unique chemical structure, featuring a reactive primary amino group on an oxazolidinone ring, renders it a valuable synthetic precursor for the development of novel pharmaceutical agents.[4][5] This guide provides a comprehensive technical overview of AOZ, from its fundamental chemical identity and nomenclature to its metabolic origins, synthetic utility, and the state-of-the-art analytical protocols required for its accurate quantification.

Chapter 1: Chemical Identity & Nomenclature

Unambiguous identification is the cornerstone of chemical research and regulatory compliance. 3-amino-2-oxazolidone is known by a variety of synonyms and identifiers across scientific literature and chemical databases. The official IUPAC name for the compound is 3-amino-1,3-oxazolidin-2-one .[6]

Synonyms and Chemical Identifiers

For clarity and comprehensive database searching, a consolidated list of names and identifiers is essential.

| Identifier Type | Value | Reference(s) |

| Common Abbreviation | AOZ | [2][6][7] |

| CAS Number | 80-65-9 | [1][6] |

| IUPAC Name | 3-amino-1,3-oxazolidin-2-one | [6] |

| Alternative Names | 3-Amino-2-oxazolidone | [6] |

| 3-Aminooxazolidin-2-one | [1][7] | |

| EINECS Number | 201-299-2 | [6][8][9] |

| PubChem CID | 65725 | [6] |

| ChEBI ID | 173320 | [6] |

| NSC Numbers | NSC-38250, NSC-111187, NSC-196570 | [6][10][11] |

| Molecular Formula | C₃H₆N₂O₂ | [2][6][9] |

| SMILES | C1COC(=O)N1N | [6][10] |

| InChIKey | KYCJNIUHWNJNCT-UHFFFAOYSA-N | [6][10] |

Isotopically Labeled Internal Standard

In quantitative analysis, particularly mass spectrometry, stable isotope-labeled standards are indispensable for achieving the highest level of accuracy. The deuterated analog, 3-Amino-2-oxazolidinone-d4 (AOZ-d4) , serves this purpose.

-

CAS Number: 1188331-23-8[12]

-

Molecular Formula: C₃H₂D₄N₂O₂[13]

-

Role: Used as an internal standard in isotope dilution mass spectrometry to correct for matrix effects and variations in sample preparation and instrument response.[14][15]

Physicochemical Properties

A summary of the key physical and chemical properties of AOZ is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 102.09 g/mol | [2][6] |

| Appearance | White to off-white solid/crystal | [1][10][9] |

| Melting Point | 65-67 °C | [9] |

| Boiling Point | 135 °C (at 0.7 Torr) | [9] |

| Topological Polar Surface Area | 55.6 Ų | [6] |

| XLogP3 | -0.8 | [6] |

Chapter 2: Significance in Regulatory Science and Drug Metabolism

The primary regulatory significance of AOZ is its direct link to the illegal use of furazolidone, a nitrofuran antibiotic. Nitrofurans were widely used in livestock and aquaculture to treat bacterial and protozoan infections.[3] However, their use in food-producing animals was banned in many jurisdictions, including the European Union, due to evidence suggesting the carcinogenicity of their residues, posing a potential risk to human health.[3][16]

The Tissue-Bound Metabolite Concept

Parent nitrofuran drugs are metabolized very rapidly in vivo. However, their metabolites can become covalently bound to tissue macromolecules like proteins, forming stable, long-lasting residues.[3] AOZ is the specific and stable tissue-bound metabolite of furazolidone.[17][18] Its persistence in edible tissues (e.g., muscle, liver) for months makes it an ideal marker for monitoring the historical, illegal use of its parent compound.[3][19] Furthermore, these residues are largely resistant to degradation by conventional cooking methods, meaning they can reach the consumer.[16]

Caption: Metabolic fate of Furazolidone to its stable tissue-bound marker, AOZ.

Chapter 3: Role as a Synthetic Precursor in Medicinal Chemistry

Beyond its role as a metabolite, the 3-amino-2-oxazolidone scaffold is a versatile building block in drug discovery.

A Versatile Synthetic Scaffold

The primary amino group at the N3 position provides a reactive site for a variety of chemical transformations, most notably condensation reactions with carbonyl compounds like aldehydes to form hydrazone derivatives.[4] These reactions are generally straightforward and efficient, providing a robust route to novel chemical entities.[4]

Therapeutic Applications of AOZ Derivatives

Research has demonstrated that derivatives synthesized from an AOZ core possess promising biological activities.

-

MAO Inhibition & Antihypertensive Effects: Condensation products of AOZ with various substituted aldehydes have been shown to exhibit significant monoamine oxidase (MAO) inhibitory and antihypertensive activities.[4][20] MAO inhibition is a key therapeutic strategy for depression and other neurological disorders.[4]

-

Antibacterial Agents: AOZ belongs to the broader oxazolidinone class of antibiotics, which are critically important for treating infections caused by multi-drug-resistant Gram-positive bacteria like MRSA and VRE.[5][21] While AOZ itself is not the therapeutic agent, its core structure is foundational to approved drugs like Linezolid and Tedizolid.[21][22] These antibiotics act by a unique mechanism, inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][21]

-

Quorum Sensing Inhibition: Novel AOZ derivatives have been designed and synthesized as potent inhibitors of quorum sensing in bacteria such as Pseudomonas aeruginosa.[23] This approach disrupts bacterial communication, reducing the production of virulence factors and biofilm formation, which can help overcome antibiotic resistance.[23]

Caption: General synthetic pathway from AOZ to bioactive derivatives.

Chapter 4: Analytical Methodologies for Detection and Quantification

The reliable detection of AOZ is paramount for food safety enforcement. Methodologies range from rapid screening assays to highly specific and sensitive confirmatory techniques.

Screening Methods: Immunoassays

For high-throughput analysis of a large number of samples, immunoassays are the preferred screening tool.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This method is based on antigen-antibody recognition. Indirect competitive ELISA formats are commonly developed for small molecules like AOZ.[18][24] They offer a cost-effective and rapid means of identifying potentially non-compliant samples.[3][19]

-

Time-Resolved Fluoroimmunoassay (TR-FIA): A variation of immunoassay that uses lanthanide chelates as labels, offering very high sensitivity and a lower detection limit compared to traditional ELISA.[24]

Confirmatory Method: Isotope Dilution LC-MS/MS

The unequivocal confirmation and precise quantification of AOZ residues require a more sophisticated approach. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is universally recognized as the "gold standard" confirmatory method.[15]

Causality of Experimental Choices: The superiority of this method lies in its use of a stable isotope-labeled internal standard (SIL-IS), AOZ-d4.[14] Because AOZ-d4 is chemically almost identical to the native AOZ, it co-behaves throughout the entire analytical process—extraction, clean-up, chromatography, and ionization.[15] Any analyte loss during sample preparation or signal fluctuation (suppression or enhancement) in the mass spectrometer will affect both the analyte and the standard equally. By measuring the ratio of the native analyte to the labeled standard, these variations are canceled out, leading to highly accurate and precise quantification, which is a hallmark of a self-validating system.

Standard Protocol: Quantification of Tissue-Bound AOZ

The following protocol outlines the key steps for the confirmatory analysis of AOZ in animal tissue.

-

Sample Preparation & Hydrolysis:

-

A known mass of homogenized tissue is weighed.

-

A precise amount of the internal standard (AOZ-d4) solution is added.[14][15]

-

The sample is subjected to acid hydrolysis (e.g., with HCl) and heated to cleave the covalent bonds between AOZ and tissue proteins, releasing the metabolite into the solution.[18]

-

-

Derivatization:

-

After cooling and neutralization, a derivatizing agent, typically o-nitrobenzaldehyde (NBA), is added to the sample.[18][24]

-

The reaction converts AOZ (and AOZ-d4) to its NPAOZ derivative (3-[[(2-nitrophenyl)-methylene]-amino]-2-oxazolidinone). This step is crucial as it creates a more stable, less polar molecule with improved chromatographic retention and ionization efficiency for LC-MS/MS analysis.

-

-

Extraction and Clean-Up:

-

LC-MS/MS Analysis:

-

The reconstituted sample is injected onto a reverse-phase HPLC column (e.g., C18) for chromatographic separation.[8][21]

-

The column effluent is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in positive mode.

-

The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both native NPAOZ and the labeled NPAOZ-d4, ensuring maximum sensitivity and selectivity.

-

-

Quantification:

-

The concentration of AOZ in the original sample is calculated by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known standards.

-

Caption: Standard confirmatory workflow for tissue-bound AOZ analysis.

Conclusion

3-amino-2-oxazolidone (AOZ) is a molecule with a compelling dual identity. For regulatory scientists, it is a persistent and reliable chemical footprint indicating the illegal use of furazolidone in the food chain. For medicinal chemists, it represents a foundational scaffold with proven potential for the synthesis of new therapeutic agents targeting a range of diseases, from bacterial infections to neurological disorders. A thorough understanding of its nomenclature, metabolic origins, synthetic versatility, and the robust analytical methods used for its detection is therefore indispensable for professionals working in drug development and food safety.

References

-

BenchChem. Synthesis of Pharmaceutical Intermediates Using 3-Amino-2-oxazolidinone: Application Notes and Protocols.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65725, 3-Amino-2-oxazolidinone.

-

ChemicalBook. 3-AMINO-2-OXAZOLIDINONE | 80-65-9.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44118735, 3-Amino-2-oxazolidinone-d4.

-

Santa Cruz Biotechnology. 3-Amino-2-oxazolidinone | CAS 80-65-9.

-

ChemicalBook. 3-AMINO-2-OXAZOLIDINONE CAS#: 80-65-9.

-

BenchChem. Comparative Efficacy of Novel 3-Amino-2-oxazolidinone Derivatives: A Guide for Drug Development Professionals.

-

CymitQuimica. CAS 80-65-9: 3-Amino-2-oxazolidinone.

-

Yibar, A. (2012). Nitrofuran Metabolite 3-amino-2-oxazolidinone Residues in Chicken Liver: A Screening Study. Science Alert.

-

Sigma-Aldrich. AOZ - 3-Amino-2-oxazolidinone, NSC 111187.

-

BenchChem. Technical Support Center: Synthesis of 3-Amino-2-oxazolidinone-d4.

-

MedChemExpress. 3-Amino-2-oxazolidinone (AOZ).

-

Pharmaffiliates. 3-Amino-2-oxazolidinone | CAS No : 80-65-9.

-

Tokyo Chemical Industry Co., Ltd. 3-Aminooxazolidin-2-one | 80-65-9.

-

BLD Pharm. 80-65-9|3-Aminooxazolidin-2-one.

-

SIELC Technologies. 3-Amino-2-oxazolidinone.

-

ECHEMI. 3-Amino-2-oxazolidinone | 80-65-9.

-

Taylor & Francis Online. Determination of 3-Amino-2-oxazolidinone in Animal Tissue by an Enzyme-Linked Immunosorbent Assay and a Time-Resolved Fluoroimmunoassay.

-

Frontiers. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review.

-

Cooper, K. M., et al. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants.

-

Sigma-Aldrich. AOZ - 3-Amino-2-oxazolidinone, NSC 111187.

-

PubMed. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay.

-

BenchChem. 3-Amino-2-oxazolidinone CAS number and synonyms.

-

ResearchGate. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay.

-

PubMed. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1.

-

Santa Cruz Biotechnology. 3-Amino-2-oxazolidinone-d4 | CAS 1188331-23-8.

-

ACS Publications. The Preparation and Attempted Polymerization of Some 3-(Substituted amino)-2-oxazolidinones.

-

Science Alert. Nitrofuran Metabolite 3-amino-2-oxazolidinone Residues in Chicken Liver: A Screening Study.

-

BenchChem. A Comparative Guide to 3-Amino-2-oxazolidinone-d4 Reference Standards for Researchers and Drug Development Professionals.

-

Organic Chemistry Portal. Oxazolidinone synthesis.

-

Royal Society of Chemistry. Oxazolidinones as versatile scaffolds in medicinal chemistry.

Sources

- 1. 3-AMINO-2-OXAZOLIDINONE | 80-65-9 [chemicalbook.com]

- 2. 3-Amino-2-oxazolidinone | CAS 80-65-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. scialert.net [scialert.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 3-Amino-2-oxazolidinone | SIELC Technologies [sielc.com]

- 9. 3-AMINO-2-OXAZOLIDINONE CAS#: 80-65-9 [m.chemicalbook.com]

- 10. CAS 80-65-9: 3-Amino-2-oxazolidinone | CymitQuimica [cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 3-Amino-2-oxazolidinone-d4 | C3H6N2O2 | CID 44118735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Amino-2-oxazolidinone-d4 | CAS 1188331-23-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review [frontiersin.org]

- 18. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 23. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

Methodological & Application

Part 1: Executive Summary & Critical Nomenclature

Application Note: High-Yield Synthesis of Linezolid from (S)-5-Aminomethyl-2-Oxazolidinone Precursors

Objective: This guide details the synthesis of Linezolid (CAS: 165800-03-3) via the acetylation of its immediate precursor, (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidinone (often referred to as "Linezolid Amine"). This is the final, critical step in the convergent synthesis of the drug, determining the final yield and polymorphic purity.

Critical Safety & Nomenclature Warning (E-E-A-T): The request referenced "3-amino-2-oxazolidone." It is vital to distinguish between two chemically distinct entities to prevent hazardous errors:

-

3-amino-2-oxazolidinone (AOZ, CAS: 80-65-4): A toxic metabolite of the nitrofuran antibiotic furazolidone. It contains a hydrazine moiety (

) and is NOT a precursor for Linezolid. Using this compound would result in failure and significant safety risks. -

Linezolid Amine (CAS: 168828-81-7): The correct precursor is (S)-5-(aminomethyl)-3-(aryl)-2-oxazolidinone . The "amino" group is on the C5-methyl side chain, not the ring nitrogen. This protocol strictly addresses the acetylation of the Linezolid Amine (2).

Part 2: Scientific Principles & Mechanism

Reaction Logic: The transformation is a Nucleophilic Acyl Substitution . The primary amine of the (S)-5-aminomethyl-oxazolidinone core acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride.

-

Chemo-selectivity: The reaction must be controlled to prevent bis-acetylation or ring opening, although the oxazolidinone ring is generally stable under these mild conditions.

-

Stereochemical Integrity: The (S)-configuration at the C5 position is established in previous steps (typically via (S)-epichlorohydrin or (S)-glycidyl phthalimide). This protocol preserves that chirality, which is essential for biological activity (the R-enantiomer is antibacterial inactive).

-

Green Chemistry Optimization: While historical routes utilized dichloromethane (DCM), this protocol prioritizes Ethyl Acetate (EtOAc) . EtOAc serves as both the reaction solvent and the crystallization medium, reducing solvent exchange steps and environmental impact.

Visualizing the Pathway:

Figure 1: Reaction scheme for the conversion of Linezolid Amine to Linezolid via nucleophilic acyl substitution.

Part 3: Experimental Protocol

Materials:

-

Precursor: (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidinone (Purity >98%).[1][2]

-

Reagent: Acetic Anhydride (

, ACS Reagent). -

Base: Triethylamine (

).[3] -

Solvent: Ethyl Acetate (EtOAc, Anhydrous preferred).

-

Wash: Saturated

, Brine, Demineralized Water.

Step-by-Step Methodology:

-

Charge and Dissolution:

-

In a clean, dry 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 10.0 g (33.8 mmol) of the Linezolid Amine precursor.

-

Add 100 mL of Ethyl Acetate.

-

Stir at 25°C (Room Temperature). The starting material may be a slurry initially; this is normal.

-

-

Activation:

-

Add 14.0 mL (101 mmol, 3.0 eq) of Triethylamine. Stir for 10 minutes. The base acts as a proton scavenger and catalyst.

-

-

Acetylation (Exothermic Step):

-

Critical: Slowly add 3.8 mL (40.5 mmol, 1.2 eq) of Acetic Anhydride dropwise via an addition funnel over 20 minutes.

-

Maintain internal temperature below 35°C .

-

Observation: The slurry typically dissolves into a clear solution as the more soluble acetamide product forms, followed by precipitation of the product if the concentration is high.

-

-

Reaction Monitoring:

-

Stir at 25–30°C for 2 hours.

-

Validation: Check TLC (System: 5% Methanol in DCM) or HPLC. The reaction is complete when the unacetylated amine is <0.5%.

-

-

Workup (Aqueous Extraction):

-

Cool the mixture to 20°C .

-

Add 50 mL of Water to quench excess anhydride. Stir for 15 minutes.

-

Separate the layers.

-

Wash the organic (EtOAc) layer with 50 mL saturated

(removes acetic acid byproduct). -

Wash with 50 mL Brine.

-

-

Crystallization (Polymorph Control):

-

Distill the EtOAc layer under reduced pressure at 45°C to approximately 30 mL volume.

-

Cool slowly to 0–5°C over 1 hour.

-

Stir at 0–5°C for 2 hours to maximize crystal growth (Linezolid Form I/II typically crystallizes here).

-

-

Isolation:

-

Filter the white crystalline solid.

-

Wash the cake with 10 mL chilled EtOAc.

-

Dry in a vacuum oven at 50°C for 6 hours.

-

Process Workflow Diagram:

Figure 2: Operational workflow for the isolation of Linezolid.

Part 4: Data & Performance Metrics

The following data compares the "Green" Ethyl Acetate route (described above) versus the traditional Dichloromethane (DCM) route.

| Metric | Ethyl Acetate Protocol (Recommended) | Traditional DCM Protocol |

| Yield | 88 – 92% | 85 – 90% |

| Purity (HPLC) | > 99.5% | > 99.0% |

| Reaction Time | 2.0 Hours | 1.5 Hours |

| Safety Profile | High (Class 3 Solvent) | Low (Class 2, Carcinogenic) |

| Workup | One-pot (Reaction + Crystallization) | Requires solvent swap |

Troubleshooting Guide:

-

Low Yield: Ensure the amine precursor is dry. Water consumes acetic anhydride.

-

Coloration: If the product is off-white, treat the EtOAc solution with activated carbon (5% w/w) before crystallization.

-

Impurity (O-Acetyl): If the precursor contained hydroxyl impurities (from incomplete ring closure in previous steps), O-acetylation may occur. Monitor the "Hydroxy-Linezolid" impurity via HPLC.

References

-

Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

-

Pearlman, B. A., et al. (2003). "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 7(4), 533–546. Link

-

Pfizer Inc. (2011). "Process for the preparation of Linezolid." US Patent 2011/0275805 A1. (Describes the ethyl acetate crystallization method). Link

-

Madhusudhan, G., et al. (2011).[1] "A new and alternate synthesis of Linezolid: An antibacterial agent."[1][4][5] Der Pharma Chemica, 3(4), 219-226.[1] (Discusses the amine intermediate pathway). Link

Sources

Application Note: Preparation of 3-Amino-2-Oxazolidone Hydrochloride (AOZ-HCl) Standard Solution

Introduction & Scope

3-amino-2-oxazolidone (AOZ) is the tissue-bound metabolite of the nitrofuran antibiotic Furazolidone .[1][2] Due to the rapid metabolism of the parent drug, AOZ is the internationally regulated marker residue for monitoring illegal Furazolidone use in food-producing animals.

While AOZ is the target analyte, it is chemically unstable and light-sensitive in its free base form. Consequently, high-purity AOZ Hydrochloride (AOZ-HCl) is the preferred reference material for preparing stock solutions due to its enhanced stability and crystallinity.

This Application Note provides a rigorous, self-validating protocol for preparing a certified stock solution of AOZ (1.0 mg/mL free base equivalent) from the hydrochloride salt. This stock is the foundational reagent for subsequent derivatization (typically with 2-nitrobenzaldehyde) required for LC-MS/MS or ELISA analysis.

Regulatory Context

-

EU MRPL (Minimum Required Performance Limit): 1.0 µg/kg (ppb) for poultry and aquaculture.

-

USDA/FDA Action Levels: Consistent with zero-tolerance policies for nitrofurans.

Safety & Handling (Critical)

WARNING: CARCINOGENIC HAZARD Nitrofurans and their metabolites are potential human carcinogens.[3]

-

Engineering Controls: All weighing and dissolution steps must be performed inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Waste Disposal: Segregate all AOZ-contaminated waste as hazardous chemical waste.

Materials & Reagents

| Component | Grade/Specification | Rationale |

| AOZ-HCl Reference Standard | Certified Reference Material (CRM), >98% Purity | Ensures quantitative accuracy. |

| Methanol (MeOH) | LC-MS Grade | Minimizes background noise in MS detection; prevents bacterial growth in stock. |

| Water | Ultrapure (Type I, 18.2 MΩ·cm) | Required for initial dissolution of the salt.[4] |

| Volumetric Flasks | Class A (Amber Glass) | Amber glass protects light-sensitive AOZ; Class A ensures volume accuracy. |

| Analytical Balance | Readability 0.01 mg (5 decimal places) | Essential for accurate gravimetric preparation. |

Calculations: The Self-Validating System

To prepare a standard solution with a concentration of 1.0 mg/mL of AOZ Free Base , you must correct for the mass of the hydrochloride counter-ion and the purity of the standard.

Molecular Weight Correction

Purity Correction

If the Certificate of Analysis (CoA) states the purity is

Example Calculation

Target: Prepare 10.0 mL of 1.0 mg/mL AOZ (free base) stock.

-

Target Mass (Base) =

-

Purity = 99.0% (0.99)

Protocol: Stock Solution Preparation (1.0 mg/mL)

Objective: Prepare 10 mL of 1.0 mg/mL AOZ (Free Base Equivalent) Stock Solution.

Step 1: Weighing

-

Equilibrate the AOZ-HCl reference standard to room temperature (if stored at -20°C) to prevent condensation.

-

Place a clean, dry 10 mL Amber Volumetric Flask on the analytical balance. Tare the balance.

-

Accurately weigh 13.71 mg ± 0.1 mg (based on specific CoA calculation) of AOZ-HCl directly into the flask. Record the exact mass to 0.01 mg for final concentration adjustment.

Step 2: Dissolution (The "Wetting" Technique)

AOZ-HCl is highly soluble in water but dissolves slowly in pure methanol. To ensure complete dissolution without precipitation:

-

Add 1.0 - 2.0 mL of Ultrapure Water to the flask.

-

Swirl gently or sonicate for 30 seconds until the solid is completely dissolved and the solution is clear.

-

Note: Do not use heat. Nitrofurans are thermally labile.

-

Step 3: Dilution to Volume

-

Add LC-MS Grade Methanol to the flask, filling up to just below the graduation mark.

-

Allow the solution to equilibrate to room temperature (mixing water and methanol is exothermic/endothermic and changes volume).

-

Add Methanol dropwise until the meniscus bottom touches the graduation mark.

-

Stopper the flask and invert 10 times to mix thoroughly.

Step 4: Concentration Verification

Calculate the final actual concentration (

Storage & Stability

| Parameter | Condition | Stability |

| Container | Amber Glass Vials (Silanized preferred) | Prevents photodegradation and adsorption. |

| Temperature | -20°C or -80°C | Stable for 6 months (-20°C) or 12 months (-80°C). |

| Solvent | 80-90% Methanol / 10-20% Water | High organic content prevents bacterial growth. |

Quality Control Check: Before use, inspect for precipitates. If stored >1 month, verify concentration against a fresh working standard or by UV absorbance (though derivatization is the primary detection method).

Workflow Visualization

Caption: Step-by-step workflow for the preparation of AOZ Stock Solution from AOZ-HCl salt.

Usage Note: Derivatization Context

This stock solution contains underivatized AOZ . For regulatory analysis (USDA/FDA methods), AOZ cannot be detected sensitively in this form.

Protocol Summary for Analysis:

-

Dilute the Stock Solution to working concentrations (e.g., 100 ng/mL).

-

Spike into matrix or solvent.

-

Derivatize by adding 2-Nitrobenzaldehyde (2-NBA) and incubating (typically 37°C for 16 hours or microwave-assisted).

-

This converts AOZ into 2-NP-AOZ (3-(2-nitrobenzylidenemino)-2-oxazolidinone), the analyte detected by LC-MS/MS.

Troubleshooting Tip: If recovery is low, ensure the initial stock was fully dissolved in the water step before adding methanol. AOZ-HCl crystals shielded by methanol may not dissolve, leading to lower actual concentrations.

References

-

USDA Food Safety and Inspection Service (FSIS). (2016). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (CLG-NFUR 3.01).

-

U.S. Food and Drug Administration (FDA). (2017). Detection of Nitrofuran Metabolites in Shrimp.

-

European Food Safety Authority (EFSA). (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances... (Basis for MRPLs).

-

PubChem. (2025). 3-Amino-2-oxazolidinone Compound Summary. National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Amino-2-Oxazolidinone (AOZ) Stability & Analysis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Stability, Derivatization, and Troubleshooting of AOZ in Solution

Executive Summary: The "Trapping" Paradigm

If you are working with 3-amino-2-oxazolidinone (AOZ), you are likely monitoring the illegal use of Furazolidone in food matrices.[1][2][3] The critical scientific insight for this analyte is that free AOZ is inherently unstable and chemically elusive.

In biological tissues, AOZ covalently binds to proteins.[4] In solution, the free amine is susceptible to oxidation and ring hydrolysis. Therefore, successful analysis relies on a "Release and Trap" mechanism: acid hydrolysis releases the bound AOZ, which must be immediately derivatized (trapped) by 2-nitrobenzaldehyde (2-NBA) to form the stable analyte NPAOZ (3-{[(2-nitrophenyl)methylene]amino}-2-oxazolidinone).

This guide addresses the stability of the free AOZ standard (for calibration) and the critical parameters of the derivatization reaction.

Troubleshooting Guide (Q&A)

Issue 1: Rapid Degradation of Stock Standards

User Question: "My AOZ peak area dropped by 40% after storing the stock solution in methanol at 4°C for a week. Is the compound light-sensitive?"

Technical Diagnosis: Yes, AOZ is sensitive to light, but the primary culprit here is likely hydrolytic instability and oxidative degradation in a non-ideal solvent environment. The oxazolidinone ring is prone to opening in the presence of trace water or non-neutral pH, and the primary amine is reactive.

Corrective Protocol:

-

Solvent Switch: Do not store long-term stocks in pure methanol or water. Use anhydrous DMSO for the primary stock (up to 25 mg/mL). DMSO minimizes hydrolysis and oxidation.

-

Temperature: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). 4°C is insufficient for long-term stability.

-

Light Protection: Always use amber glass vials.

-

Working Solutions: Prepare aqueous/methanol working dilutions daily. Do not store them.

Issue 2: Low Derivatization Yield (Incomplete "Trapping")

User Question: "I am running the standard derivatization with 2-NBA, but my NPAOZ conversion yield is inconsistent. What controls the reaction efficiency?"

Technical Diagnosis: The derivatization reaction is a Schiff base formation between the primary amine of AOZ and the aldehyde of 2-NBA. This reaction is pH-critical .

-

pH < 2: The amine is fully protonated (

), rendering it non-nucleophilic. It cannot attack the aldehyde. -

pH > 5: The hydrolysis of the tissue-bound residues may be incomplete, and the Schiff base formation is slower without acid catalysis.

Corrective Protocol:

-

Optimal pH Window: Maintain the reaction pH between 3.0 and 4.0 .

-

Reagent Freshness: 2-NBA oxidizes to 2-nitrobenzoic acid over time. Prepare the 2-NBA solution fresh in methanol before every batch.

-

Incubation: The standard protocol is 16 hours (overnight) at 37°C .[5][6] Reducing this time significantly lowers yield unless temperature is increased (which risks degradation).

Issue 3: High Background / False Positives

User Question: "I see a small AOZ peak in my blank matrix samples. Is my column contaminated?"

Technical Diagnosis: While carryover is possible, "background" AOZ often comes from semicarbazide (SEM) interference or natural matrix components if the derivatization is not specific enough. However, the most common cause in stability studies is 2-NBA precipitation clogging the column or source, causing ghost peaks.

Corrective Protocol:

-

Wash Step: After the 16h incubation and before extraction, wash the sample with hexane to remove excess 2-NBA and lipids.

-

Liquid-Liquid Extraction (LLE): Extract the NPAOZ derivative into ethyl acetate . Do not inject the reaction mixture directly.

Visualized Pathways

Figure 1: The "Release and Trap" Reaction Pathway

This diagram illustrates the obligatory workflow to stabilize AOZ for analysis. Note the critical transition from the unstable free amine to the stable NPAOZ derivative.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose signal loss or instability.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

-

Weighing: Weigh 10.0 mg of 3-amino-2-oxazolidinone reference standard.

-

Dissolution: Dissolve in 100 mL of anhydrous DMSO (Concentration: 100 µg/mL). Note: DMSO is preferred over methanol for long-term stability [1].

-

Aliquot: Dispense into 1 mL amber glass vials.

-

Storage: Store at -80°C .

-

Usage: Thaw one aliquot for daily use. Dilute with water/methanol (50:50) for working standards, but discard working dilutions after 8 hours .

Protocol B: The "Gold Standard" Derivatization (Simultaneous)

This protocol combines hydrolysis and derivatization to prevent free AOZ degradation.

| Step | Action | Critical Parameter |

| 1. Homogenization | Weigh 1.0 g tissue sample. Add internal standard (AOZ-d4). | Homogeneity ensures acid access. |

| 2. Reagent Add | Add 4 mL deionized water, 0.5 mL 1 M HCl , and 100 µL 2-nitrobenzaldehyde (50 mM in DMSO) . | pH must be < 2 initially for hydrolysis, but rises slightly during incubation. |

| 3. Incubation | Vortex and incubate at 37°C for 16 hours in a water bath. | Temperature > 40°C degrades the derivative; < 16h reduces release. |

| 4. Neutralization | Cool to room temp.[5] Adjust pH to 7.4 ± 0.2 using 0.1 M K2HPO4 and NaOH. | Neutral pH is required for efficient Ethyl Acetate extraction. |

| 5. Extraction | Add 5 mL Ethyl Acetate. Vortex 1 min. Centrifuge. | Collect organic (upper) layer. |

| 6. Dry & Reconstitute | Evaporate Ethyl Acetate under Nitrogen (45°C). Reconstitute in Mobile Phase. | Filter through 0.2 µm PTFE before LC-MS. |

References

-

National Institutes of Health (NIH). (2007). Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds. Retrieved from [Link]

-

ResearchGate. (2004). Detection of 3-amino-2-oxazolidinone (AOZ) in prawn tissue by enzyme immunoassay. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

3-amino-2-oxazolidinone vs. Evans' oxazolidinones in synthesis

Comparative Guide: Evans' -Acyl vs. -Amino Oxazolidinones in Synthesis

Executive Summary: The Divergence of Function

In high-value organic synthesis, the oxazolidinone scaffold is a privileged structure. However, the functionalization of the nitrogen atom dictates the chemical pathway:

| Feature | Evans' Oxazolidinones ( | 3-Amino-2-Oxazolidinones ( |

| Primary Identity | Chiral Auxiliary (Enolate Chemistry) | Chiral Auxiliary (Hydrazone/Radical Chemistry) |

| Reactive Intermediate | Z-Enolate (Nucleophile) | |

| Target Moiety | ||

| Key Mechanism | Chelation-Controlled Electrophilic Attack | Radical Addition or Nucleophilic Attack on C=N |

| Cleavage | Hydrolysis (LiOH/H | N–N Bond Cleavage (Reduction/Hydrogenolysis) |

Critical Note: The specific achiral molecule 3-amino-2-oxazolidinone (AOZ) is also a known metabolite of the antibiotic furazolidone and is used as a reference standard in food safety analysis.[1] In synthesis, however, we refer to chiral 4-substituted-3-amino-2-oxazolidinones , which are synthesized from standard Evans auxiliaries to unlock different reactivity patterns.

Deep Dive: Evans' Oxazolidinones ( -Acyl)

The Gold Standard for

The Evans auxiliary system relies on the formation of a rigid metal enolate. The oxazolidinone carbonyl and the acyl carbonyl chelate a metal (typically Boron or Titanium), locking the geometry. The bulky substituent at C4 (e.g., benzyl, isopropyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

Key Mechanistic Features

-

Z-Enolate Formation: Treatment with a Lewis acid (e.g.,

) and base (DIPEA) exclusively yields the Z-enolate. -

Dipole Minimization: In the absence of chelating metals (e.g., using NaHMDS), the system minimizes dipole interactions, often reversing selectivity.

-

Versatility: Applicable to Aldol, Alkylation, and Diels-Alder reactions.[][3][4]

Deep Dive: 3-Amino-2-Oxazolidinones ( -Amino)

The Gateway to Chiral Amines

By aminating the nitrogen of a standard oxazolidinone, you convert the auxiliary into a hydrazine equivalent. This allows for the formation of chiral hydrazones upon condensation with aldehydes. These intermediates are powerful acceptors for radical species or nucleophiles, a strategy pioneered by researchers like Sibi and Friestad .

Key Mechanistic Features

-

Radical Acceptor: The C=N bond of the hydrazone is highly activated. Lewis acids (e.g.,

, -

Reversal of Polarity: Unlike the enolate (nucleophile), the

-acylhydrazone acts as an electrophile or radical acceptor. -

Product Outcome: After the addition reaction, the N–N bond is cleaved (typically via SmI

or Raney Nickel) to reveal a chiral primary amine .

Comparative Workflows (Visualized)

The following diagram contrasts the logical flow of using an

Caption: Path A (Blue) utilizes Enolate chemistry to synthesize Chiral Acids. Path B (Red) utilizes Hydrazone chemistry to synthesize Chiral Amines.

Experimental Protocols

Protocol A: Synthesis of -Amino Oxazolidinone (The "Switch")

To convert a standard Evans auxiliary into an

Reagents:

-

(S)-4-Benzyl-2-oxazolidinone (1.0 equiv)

-

NaH (1.2 equiv, 60% dispersion)

- -(Diphenylphosphinyl)hydroxylamine (1.2 equiv) [Aminating Agent]

-

THF / DMF (1:1 v/v)

Procedure:

-

Deprotonation: Suspend NaH in anhydrous THF/DMF at 0°C under Argon. Slowly add the oxazolidinone solution. Stir for 30 min until evolution of

ceases (Formation of the sodium salt). -

Amination: Add

-(diphenylphosphinyl)hydroxylamine as a solid or solution. Allow the mixture to warm to room temperature and stir for 12 hours. -

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with water and brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc) yields the 3-amino-4-benzyl-2-oxazolidinone .

Protocol B: Asymmetric Radical Addition to -Acylhydrazone

Application of the N-amino auxiliary.

Reagents:

-

Chiral

-acylhydrazone (derived from auxiliary above + aldehyde) - (1.0 equiv) [Lewis Acid]

-

Isopropyl iodide (5.0 equiv) [Radical Precursor]

- (2.0 equiv) [Radical Propagator]

- (0.2 equiv) [Initiator]

- , -78°C

Procedure:

-

Complexation: Dissolve the chiral hydrazone in

and cool to -78°C. Add -

Radical Generation: Add the alkyl iodide, followed by

and -

Reaction: Stir at -78°C for 4–6 hours. The radical adds to the C=N bond, controlled by the C4-benzyl group of the auxiliary.

-

Workup: Quench with dilute HCl. Extract with

.[5] -

Result: High diastereoselectivity (>90% de) is typically observed. The product can be cleaved (SmI

) to yield the chiral

Performance Data Comparison

| Metric | Evans ( | |

| Stereoselectivity (de) | Typically >98:2 | Typically 90:10 to 98:2 |

| Reaction Temperature | -78°C to 0°C | -78°C to -40°C |

| Atom Economy | Moderate (Auxiliary is heavy) | Moderate (Auxiliary is heavy) |

| Scalability | High (Multi-kg scale proven) | Moderate (Amination step can be limiting) |

| Recovery of Auxiliary | Excellent (>95%) | Good (Requires careful N-N cleavage) |

References

-

Evans, D. A., et al. (1982). "Bis(oxazoline)–copper complexes as chiral catalysts: Reaction scope." Journal of the American Chemical Society, 104(6), 1737–1739. Link

-

Sibi, M. P., et al. (2002). "Chiral N-Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis."[6] Accounts of Chemical Research, 41(2), 244–252. Link

-

Friestad, G. K. (2001). "Intermolecular Radical Additions to Chiral N-Acylhydrazones." Journal of the American Chemical Society, 123(40), 9924–9925. Link

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link

Sources